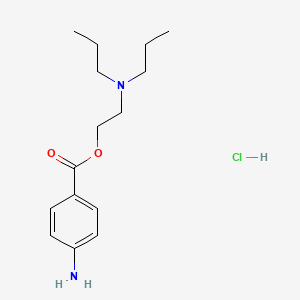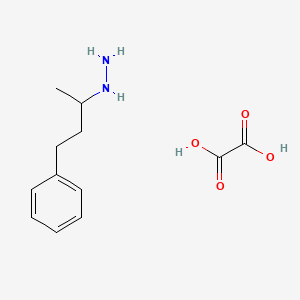
N,N'-Hexane-1,6-diylbis(2-ethylhexanamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Hexane-1,6-diylbis(2-ethylhexanamide): is an organic compound with the molecular formula C20H40N2O2. It is a derivative of hexanediamine and 2-ethylhexanoic acid, forming a bis-amide structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Hexane-1,6-diylbis(2-ethylhexanamide) typically involves the reaction of hexane-1,6-diamine with 2-ethylhexanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Hexane-1,6-diamine+2×2-ethylhexanoyl chloride→N,N’-Hexane-1,6-diylbis(2-ethylhexanamide)+2×HCl
Industrial Production Methods: In industrial settings, the production of N,N’-Hexane-1,6-diylbis(2-ethylhexanamide) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Hexane-1,6-diylbis(2-ethylhexanamide) can undergo various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, the amide bonds can be hydrolyzed to yield hexane-1,6-diamine and 2-ethylhexanoic acid.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The amide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Substitution: Reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products:
Hydrolysis: Hexane-1,6-diamine and 2-ethylhexanoic acid.
Oxidation: Oxidized derivatives of the original compound.
Substitution: Substituted amide derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-Hexane-1,6-diylbis(2-ethylhexanamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of N,N’-Hexane-1,6-diylbis(2-ethylhexanamide) involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N,N’-Hexane-1,6-diylbis(2-hydroxybenzamide): A similar bis-amide compound with hydroxyl groups instead of ethylhexyl groups.
N,N’-Hexane-1,6-diylbis(2-ethylhexanoic acid): A related compound with carboxylic acid groups instead of amide groups.
Uniqueness: N,N’-Hexane-1,6-diylbis(2-ethylhexanamide) is unique due to its specific structure, which imparts distinct physical and chemical properties. Its bis-amide linkage and the presence of ethylhexyl groups contribute to its stability, solubility, and reactivity, making it suitable for various applications.
Eigenschaften
CAS-Nummer |
13222-16-7 |
|---|---|
Molekularformel |
C22H44N2O2 |
Molekulargewicht |
368.6 g/mol |
IUPAC-Name |
2-ethyl-N-[6-(2-ethylhexanoylamino)hexyl]hexanamide |
InChI |
InChI=1S/C22H44N2O2/c1-5-9-15-19(7-3)21(25)23-17-13-11-12-14-18-24-22(26)20(8-4)16-10-6-2/h19-20H,5-18H2,1-4H3,(H,23,25)(H,24,26) |
InChI-Schlüssel |
XZVMGPSLFYINSC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C(=O)NCCCCCCNC(=O)C(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


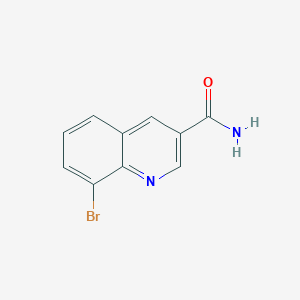
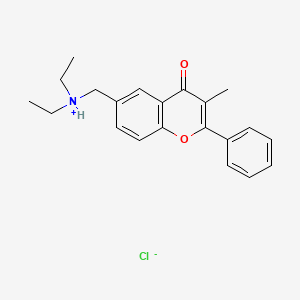
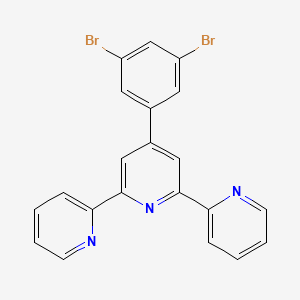
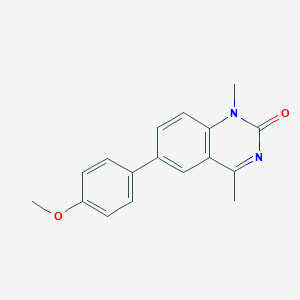
![4-N-[2-(1H-indol-3-yl)ethyl]pyridine-3,4-diamine;dihydrochloride](/img/structure/B13739549.png)
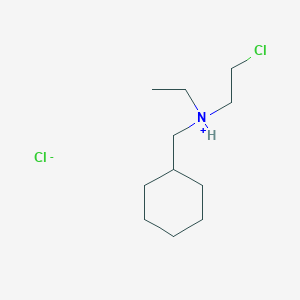
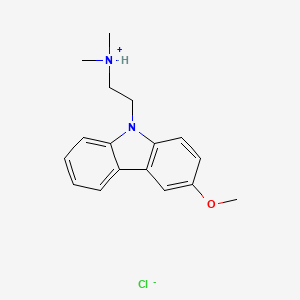
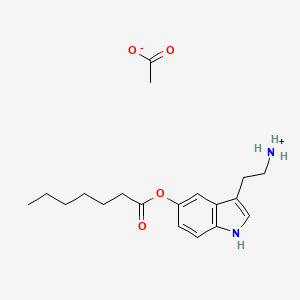
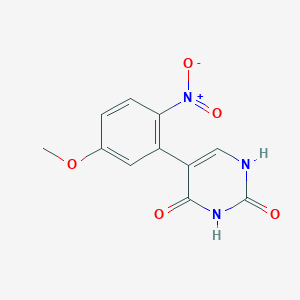
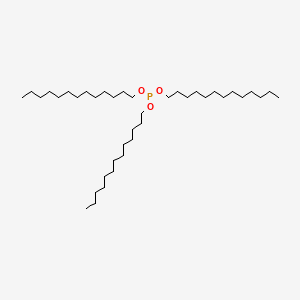
![Tris[2-(2-butoxyethoxy)ethyl] phosphate](/img/structure/B13739587.png)
